molecular formula C18H14ClN3OS B2501260 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207036-16-5

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2501260
CAS No.: 1207036-16-5
M. Wt: 355.84
InChI Key: TVTLDUWJSCQQRD-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound that features a unique structure combining a chlorophenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the thiolation and acetonitrile addition.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Thiolation and Acetonitrile Addition: The final step involves the reaction of the imidazole derivative with a thiol reagent and acetonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with new functional groups.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol

Uniqueness

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to its combination of a chlorophenyl group, a methoxyphenyl group, and an imidazole ring with a thioacetonitrile moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-23-16-7-5-13(6-8-16)17-12-21-18(24-10-9-20)22(17)15-4-2-3-14(19)11-15/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLDUWJSCQQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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